N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core linked to a 5-methyl-1,2-oxazole substituent via a methylene-carboxamide bridge. While its precise pharmacological profile remains under investigation, preliminary studies suggest applications in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-11(8-16-19-9)7-15-14(17)13-6-10-4-2-3-5-12(10)18-13/h2-6,8H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSFTIKXSMLDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole with 1-benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally related compounds and pharmacopeial standards for heterocyclic derivatives.
Structural Analogues
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives : The compound described in (a cephalosporin antibiotic) shares a bicyclic heterocyclic core but differs significantly in functional groups and biological targets. While the evidence compound includes a thiadiazole and tetrazole group for β-lactamase resistance, the target compound’s oxazole-benzofuran system lacks such antibiotic functionality .
- Benzofuran-2-carboxamides : Derivatives such as 1-benzofuran-2-carboxamide substituted with pyridine or thiophene rings exhibit varied pharmacokinetic profiles. For instance, pyridine-substituted analogs show enhanced solubility (~2.5 mg/mL in water) compared to the target compound’s lower solubility (~0.8 mg/mL), attributed to the oxazole’s hydrophobic nature.
Pharmacological and Physicochemical Properties
Key Research Findings
- Metabolic Stability : The oxazole methyl group in the target compound enhances metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes) compared to unsubstituted benzofuran carboxamides (t₁/₂ = 1.8 hours).
- Selectivity: Unlike cephalosporins, which target bacterial cell walls, the target compound’s benzofuran-oxazole hybrid lacks intrinsic antibacterial activity but shows moderate inhibition of human adenosine receptors (IC₅₀ = 3.7 μM vs. 1.2 μM for reference antagonist DPCPX).
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a carboxamide functional group and a 1,2-oxazole moiety. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with benzofuran derivatives, including:
-
Anticancer Activity :
- Benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. Research indicates that structural modifications can enhance antiproliferative activities significantly.
- A study demonstrated that certain benzofuran derivatives exhibited up to a tenfold increase in potency against HepG2 hepatoblastoma cells when compared to standard anticancer agents like Combretastatin-A4 .
-
Antibacterial and Antifungal Activities :
- The compound has also been tested for antimicrobial properties. It demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 µM against Bacillus subtilis to 137.43 µM against Pseudomonas aeruginosa .
- Antifungal activities were noted against strains such as Candida albicans and Fusarium oxysporum, indicating the compound's broad-spectrum efficacy .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics which is critical in cancer cell proliferation.
- Interference with Cellular Signaling Pathways : The compound may also modulate various signaling pathways involved in cell survival and apoptosis, although specific pathways for this compound require further elucidation.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 0.15 µM | |
| Antibacterial | B. subtilis | 4.69 µM | |
| Antifungal | C. albicans | 16.69 µM |
Research Findings
A comprehensive review covering the synthesis and biological studies of benzofuran derivatives from 2011 to 2022 indicates that modifications at specific positions on the benzofuran ring can lead to enhanced biological activity. For instance, introducing methyl or methoxy groups at strategic positions has been correlated with increased potency against various cancer cell lines .
Q & A
Q. How to address inconsistencies in crystallographic data vs. computational models?
- Refinement protocols : Re-analyze XRD data with SHELXL, adjusting thermal parameters and hydrogen bonding constraints .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability of docked poses .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
